Tffyggsrgkrnnfkteeyc
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Overview
Description
The compound Tffyggsrgkrnnfkteeyc It is recognized for its ability to cross the blood-brain barrier (BBB) via receptor-mediated endocytosis through the low-density lipoprotein receptor-related protein (LRP) receptor . This peptide has shown significant potential in enhancing the delivery of therapeutic agents to the brain, making it a valuable tool in biomedical research and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tffyggsrgkrnnfkteeyc involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Tffyggsrgkrnnfkteeyc can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The peptide can be modified by substituting specific amino acids or adding functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the thiol group results in the formation of disulfide bonds, which can stabilize the peptide structure .
Scientific Research Applications
Tffyggsrgkrnnfkteeyc has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Facilitates the delivery of therapeutic agents across the BBB, making it useful in neurobiology research.
Industry: Employed in the development of advanced drug delivery systems and nanomedicine.
Mechanism of Action
The mechanism of action of Tffyggsrgkrnnfkteeyc involves its interaction with the LRP receptor on the BBB. Upon binding to the receptor, the peptide undergoes receptor-mediated endocytosis, allowing it to cross the BBB and deliver therapeutic agents to the brain. This process enhances the bioavailability and efficacy of drugs targeting brain diseases .
Comparison with Similar Compounds
Angiopep-2: The unmodified version of Tffyggsrgkrnnfkteeyc, lacking the thiol group modification.
TAT Peptide: Another peptide known for its ability to cross the BBB but with different receptor interactions and mechanisms.
Uniqueness: this compound is unique due to its thiol group modification, which allows for further functionalization and improved drug delivery capabilities. This modification enhances its versatility and effectiveness in targeting brain diseases compared to similar peptides .
Properties
Molecular Formula |
C107H154N30O32S |
---|---|
Molecular Weight |
2404.6 g/mol |
IUPAC Name |
4-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118) |
InChI Key |
NTEVJSCQHIRPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O |
Origin of Product |
United States |
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